molecular formula C8H5IN2 B2797248 3-Iodo-1,8-naphthyridine CAS No. 2376729-80-3

3-Iodo-1,8-naphthyridine

Cat. No.: B2797248
CAS No.: 2376729-80-3
M. Wt: 256.046
InChI Key: COKFMNGWPJZDCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1,8-naphthyridine typically involves the electrophilic cyclization of 2-amino nicotinaldehyde. The reaction is carried out under mild conditions using iodine as the electrophilic iodine source. The process involves the formation of an intermediate, which undergoes cyclization to yield the desired product . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient electrophilic iodine sources such as iodine, N-iodosuccinimide, or iodine monochloride ensures high overall yields. The reaction is typically carried out in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, cyclized heterocycles, and oxidized or reduced derivatives .

Comparison with Similar Compounds

    1,8-Naphthyridine: The parent compound without the iodine substitution.

    3-Chloro-1,8-naphthyridine: A similar compound with a chlorine atom instead of iodine.

    3-Bromo-1,8-naphthyridine: A similar compound with a bromine atom instead of iodine.

Uniqueness: The iodine atom’s larger size and higher polarizability contribute to its unique chemical properties and biological activities .

Biological Activity

3-Iodo-1,8-naphthyridine is a notable compound within the 1,8-naphthyridine family, recognized for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological properties and mechanisms of action associated with this compound.

Overview of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold has garnered significant attention due to its broad spectrum of biological activities, including:

  • Antimicrobial
  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Analgesic

These properties make 1,8-naphthyridines potential candidates in therapeutic and medicinal research. The structural diversity of these compounds allows for various modifications that can enhance their efficacy and selectivity against specific biological targets .

Synthesis of this compound

The synthesis of this compound typically involves electrophilic cyclization reactions. Recent studies have successfully demonstrated efficient synthetic pathways using 2-amino-nicotinaldehyde as a precursor. This method not only yields high overall returns but also allows for the introduction of iodine at the 3-position, which is crucial for enhancing biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with iodine substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

The anticancer properties of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cell lines through several mechanisms:

  • DNA Intercalation : Compounds can intercalate between DNA base pairs, disrupting replication.
  • Topoisomerase Inhibition : Inhibition of topoisomerases I and II prevents DNA unwinding necessary for replication.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various checkpoints leads to reduced proliferation .

Table 1 summarizes the anticancer activity against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
LNCaP (Prostate)10.0Topoisomerase inhibition
HeLa (Cervical)15.0DNA intercalation

Neuroprotective Effects

Emerging evidence suggests that derivatives of 1,8-naphthyridine may also exhibit neuroprotective effects. Studies have indicated potential applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The proposed mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A study conducted on prostate cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage in vitro. Results showed that treatment with the compound led to reduced levels of reactive oxygen species (ROS) and improved cell survival rates.

Properties

IUPAC Name

3-iodo-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKFMNGWPJZDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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